molecular formula C17H14O4 B14349665 2-(9H-fluoren-9-yl)butanedioic acid CAS No. 93322-14-6

2-(9H-fluoren-9-yl)butanedioic acid

Cat. No.: B14349665
CAS No.: 93322-14-6
M. Wt: 282.29 g/mol
InChI Key: HGTCLOVEROWTJE-UHFFFAOYSA-N
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Description

2-(9H-fluoren-9-yl)butanedioic acid is a chemical compound that features a fluorenyl group attached to a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-yl)butanedioic acid typically involves the reaction of fluorenyl derivatives with butanedioic acid precursors. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and may or may not require a base catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. This would include the use of bulk reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-yl)butanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion to fluorenone derivatives.

    Reduction: Formation of fluorenol derivatives.

    Substitution: Introduction of different functional groups at the fluorenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include fluorenone, fluorenol, and various substituted fluorenyl derivatives .

Scientific Research Applications

2-(9H-fluoren-9-yl)butanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-yl)butanedioic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include enzymatic oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: An oxidized derivative of fluorene.

    Fluorenol: A reduced derivative of fluorene.

    Fluorenylmethoxycarbonyl (Fmoc) derivatives: Used in peptide synthesis .

Uniqueness

2-(9H-fluoren-9-yl)butanedioic acid is unique due to its combination of a fluorenyl group with a butanedioic acid moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

93322-14-6

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-(9H-fluoren-9-yl)butanedioic acid

InChI

InChI=1S/C17H14O4/c18-15(19)9-14(17(20)21)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8,14,16H,9H2,(H,18,19)(H,20,21)

InChI Key

HGTCLOVEROWTJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(CC(=O)O)C(=O)O

Origin of Product

United States

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